molecular formula C11H11ClO2 B13666630 8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13666630
M. Wt: 210.65 g/mol
InChI Key: GPCRWWKZPJQJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family This compound is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 6th position, and a ketone group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium methoxide.

    Ketone Formation: The ketone group at the 2nd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-methoxy-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.

    8-Chloro-6-methoxy-1-tetralone: Similar structure but with a different position of the ketone group.

Uniqueness

8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

8-chloro-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11ClO2/c1-14-9-4-7-2-3-8(13)5-10(7)11(12)6-9/h4,6H,2-3,5H2,1H3

InChI Key

GPCRWWKZPJQJKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C(=C1)Cl

Origin of Product

United States

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